![molecular formula C19H26N2O2 B2646972 N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide CAS No. 2361850-58-8](/img/structure/B2646972.png)
N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide, also known as CMPI, is a small molecule inhibitor that targets the protein phosphatase 2A (PP2A). PP2A is a critical regulator of many cellular processes, including cell growth, differentiation, and apoptosis. The dysregulation of PP2A has been implicated in various diseases, including cancer, neurodegeneration, and cardiovascular diseases.
Scientific Research Applications
N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has been extensively studied in various scientific research applications. One of the most significant applications is in cancer research, where N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy.
Mechanism of Action
N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide targets the PP2A protein by binding to its catalytic subunit, inhibiting its activity. PP2A is a critical regulator of many cellular processes, including cell growth, differentiation, and apoptosis. The dysregulation of PP2A has been implicated in various diseases, including cancer, neurodegeneration, and cardiovascular diseases. By inhibiting PP2A, N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide can induce cell death in cancer cells and potentially treat various diseases.
Biochemical and Physiological Effects:
N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has been shown to induce cell death in cancer cells by inhibiting PP2A activity. Additionally, N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has been shown to reduce inflammation and oxidative stress in various disease models, including Alzheimer's disease and cardiovascular diseases. N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has also been shown to improve cognitive function in animal models of neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide in lab experiments is its specificity for PP2A. N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide does not target other phosphatases, making it a useful tool for studying the role of PP2A in various cellular processes. However, one limitation of using N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide is its low solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide research. One direction is to further investigate its potential as a cancer therapy. N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has shown promising results in vitro and in vivo, and further studies are needed to determine its efficacy and safety in clinical trials. Another direction is to investigate its potential as a therapy for neurodegenerative diseases, such as Alzheimer's disease. N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has shown to improve cognitive function in animal models, and further studies are needed to determine its potential in humans. Additionally, more studies are needed to investigate the potential of N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide in cardiovascular diseases and other diseases where PP2A dysregulation has been implicated.
Synthesis Methods
The synthesis of N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide involves several steps, including the reaction of 4-aminobenzoic acid with cyclooctylmethyl bromide to form N-(cyclooctylmethyl)-4-aminobenzamide. This intermediate is then reacted with propionyl chloride to form N-(cyclooctylmethyl)-4-(propionylamino)benzamide. Finally, the propionyl group is replaced with a prop-2-enoyl group using propargylamine and palladium-catalyzed cross-coupling reaction to yield N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide.
properties
IUPAC Name |
N-(cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-2-18(22)21-17-12-10-16(11-13-17)19(23)20-14-15-8-6-4-3-5-7-9-15/h2,10-13,15H,1,3-9,14H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDSDPOSKMEFER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)NCC2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.